N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14FN3O4 and its molecular weight is 355.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole intermediates. The general synthetic route can be summarized as follows:
- Formation of the oxadiazole ring : React benzo[d][1,3]dioxole with appropriate hydrazine derivatives under acidic conditions.
- Acetamide formation : Introduce 4-fluorophenylacetyl chloride to the oxadiazole derivative to yield the final product.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity . For instance, a series of related compounds were tested against various cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF7 (breast cancer). Notably:
- IC50 values : Certain derivatives showed IC50 values below 5 µM against these cell lines, indicating potent growth inhibition. For example:
- Compound C27: IC50 = 2.07 µM (HeLa)
- Compound C16: IC50 = 2.55 µM (MCF7)
These results suggest that the incorporation of the benzo[d][1,3]dioxole moiety enhances the anticancer efficacy of these compounds .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : Studies have shown that these compounds can disrupt cell cycle progression and induce apoptosis in cancer cells.
- Mitochondrial Pathway Activation : The compounds may affect mitochondrial proteins such as Bax and Bcl-2, leading to increased apoptosis .
- EGFR Inhibition : Some derivatives have been evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
Study | Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|---|
C27 | HeLa | 2.07 | Apoptosis induction | |
C16 | MCF7 | 2.55 | EGFR inhibition | |
C7 | A549 | 2.06 | Cell cycle arrest |
These findings highlight the potential for further development of this compound as an anticancer agent.
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c19-13-4-1-11(2-5-13)8-16(23)20-18-22-21-17(26-18)9-12-3-6-14-15(7-12)25-10-24-14/h1-7H,8-10H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEKXEDCCNHRDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.